molecular formula C16H21ClN2O2S B5968805 3-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide

3-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide

Cat. No.: B5968805
M. Wt: 340.9 g/mol
InChI Key: HWRGTBQARKEOBV-UHFFFAOYSA-N
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Description

3-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP is a selective antagonist of the μ-opioid receptor, a protein that plays a crucial role in pain management and addiction.

Mechanism of Action

CTAP acts as a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction. The μ-opioid receptor is activated by endogenous opioids such as endorphins and enkephalins, as well as exogenous opioids such as morphine and heroin. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, which results in the modulation of pain perception and the development of addiction. CTAP blocks the activity of the μ-opioid receptor, which results in the inhibition of the analgesic and addictive effects of opioids.
Biochemical and Physiological Effects
CTAP has been shown to have potent and selective antagonist activity against the μ-opioid receptor. It has been demonstrated to inhibit the analgesic and addictive effects of opioids in various preclinical studies. CTAP has also been shown to have no significant effect on other opioid receptors such as the δ-opioid receptor and the κ-opioid receptor. This selectivity makes it a promising candidate for the development of new therapeutics for pain management and addiction treatment.

Advantages and Limitations for Lab Experiments

CTAP has several advantages for lab experiments. It is a highly selective and potent antagonist of the μ-opioid receptor, which makes it an excellent tool for investigating the role of this receptor in pain management and addiction. CTAP is also stable and easy to synthesize, making it a readily available compound for research purposes.
However, there are also some limitations to using CTAP in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. Additionally, CTAP has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for CTAP research. One area of interest is the development of new therapeutics for pain management and addiction treatment based on the selective antagonism of the μ-opioid receptor. CTAP has shown promise as a lead compound for the development of these new therapeutics.
Another area of interest is the investigation of the role of the μ-opioid receptor in other physiological processes. Recent studies have suggested that the μ-opioid receptor may play a role in the regulation of mood, anxiety, and stress. Further research in this area could lead to the development of new treatments for mood disorders and anxiety.
Conclusion
In conclusion, CTAP is a promising compound for scientific research due to its selective antagonism of the μ-opioid receptor. It has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. CTAP has several advantages for lab experiments, including its selectivity and stability, but also has some limitations. Future research in this area could lead to the development of new therapeutics for a range of conditions.

Synthesis Methods

CTAP can be synthesized using a multi-step process that involves the reaction of thienylacetic acid with thionyl chloride to form 5-chloro-2-thienyl chloride. The resulting compound is then reacted with piperidine and cyclopropylamine to form the intermediate product, 3-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide. The final step involves the purification of the product using chromatography techniques.

Scientific Research Applications

CTAP has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which plays a crucial role in the regulation of pain perception and addiction. CTAP has been used in various preclinical studies to investigate the role of μ-opioid receptors in the development and maintenance of addiction and to identify potential therapeutic targets for the treatment of opioid addiction.

Properties

IUPAC Name

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S/c17-14-7-6-13(22-14)16(21)19-9-1-2-11(10-19)3-8-15(20)18-12-4-5-12/h6-7,11-12H,1-5,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRGTBQARKEOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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